4-Iodo-2,6-dimethylbenzonitrile

Description

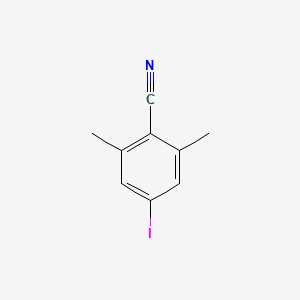

4-Iodo-2,6-dimethylbenzonitrile (C$9$H$7$IN) is a substituted benzonitrile derivative characterized by an iodine atom at the para position and methyl groups at the ortho positions relative to the nitrile functional group. This compound is of interest in organic synthesis due to the unique electronic and steric effects imparted by its substituents. The iodine atom serves as a heavy halogen, enhancing reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methyl groups provide steric hindrance, influencing regioselectivity in aromatic substitutions. The nitrile group (-CN) contributes to polarity and stability, making it useful in coordination chemistry and pharmaceutical intermediates .

Properties

Molecular Formula |

C9H8IN |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

4-iodo-2,6-dimethylbenzonitrile |

InChI |

InChI=1S/C9H8IN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,1-2H3 |

InChI Key |

IRYXILUPKYJSGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Iodo-2,6-dimethylbenzonitrile with three structurally related compounds, highlighting key differences in substituents, reactivity, and applications.

Reactivity and Stability

- Halogen Effects: The iodine substituent in this compound offers superior leaving-group capability compared to fluorine in 4-Amino-2,6-difluorobenzonitrile, facilitating nucleophilic aromatic substitution.

- Functional Group Influence : The nitrile group in this compound provides greater thermal stability than the amine group in 4-Iodo-2,6-dimethylaniline, which is prone to oxidation or protonation under acidic conditions .

- Electron-Donating vs. Withdrawing Groups : Methoxy in 4-Methoxybenzonitrile activates the ring toward electrophilic substitution, whereas methyl groups in this compound exert weaker electron-donating effects, directing reactions to specific positions .

Analytical Characterization

Common techniques for analyzing these compounds include:

- X-ray Diffraction (XRD) : Used to determine crystal structures, particularly for iodine-containing derivatives due to heavy atom effects .

- Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies functional groups (e.g., nitrile stretches at ~2200 cm$^{-1}$) and halogen vibrations .

- UV-Vis Spectroscopy : Differentiates electronic transitions influenced by substituents (e.g., iodine’s hyperchromic effect) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.